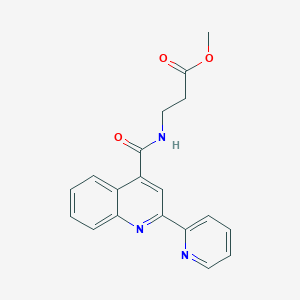![molecular formula C15H26N2O3 B7513885 tert-butyl 3-[(E)-3-(dimethylamino)prop-2-enoyl]piperidine-1-carboxylate](/img/structure/B7513885.png)
tert-butyl 3-[(E)-3-(dimethylamino)prop-2-enoyl]piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-[(E)-3-(dimethylamino)prop-2-enoyl]piperidine-1-carboxylate, commonly known as TAPP, is a chemical compound that has received significant attention in scientific research for its potential applications in various fields. TAPP is a piperidine derivative that is synthesized through a multi-step process, and it has been found to exhibit a range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of TAPP is not fully understood, but it is believed to involve the modulation of certain neurotransmitter receptors in the brain. Specifically, TAPP has been found to bind to the alpha7 nicotinic acetylcholine receptor, which is involved in a range of cognitive and neurological processes. By modulating the activity of this receptor, TAPP may be able to affect various aspects of brain function.
Biochemical and Physiological Effects:
TAPP has been found to exhibit a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the enhancement of synaptic plasticity, and the promotion of neurogenesis. These effects suggest that TAPP may have potential as a therapeutic agent in the treatment of various neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using TAPP in lab experiments is its specificity for the alpha7 nicotinic acetylcholine receptor. This allows researchers to selectively modulate the activity of this receptor without affecting other neurotransmitter systems. However, there are also some limitations to using TAPP, including its relatively complex synthesis method and the need for careful control of reaction conditions.
Direcciones Futuras
There are several potential future directions for research on TAPP. One area of interest is in the development of new therapeutic agents based on the structure of TAPP. Another potential direction is in the investigation of the role of TAPP in various neurological processes, such as learning and memory. Additionally, further studies are needed to fully understand the mechanism of action of TAPP and its potential as a tool for studying neurotransmitter receptors.
Métodos De Síntesis
The synthesis of TAPP involves several steps, starting with the reaction of tert-butyl 3-aminopiperidine-1-carboxylate with methyl acrylate to form tert-butyl 3-(acryloyl)piperidine-1-carboxylate. This compound is then reacted with N,N-dimethylformamide dimethyl acetal to form tert-butyl 3-[(E)-3-(dimethylamino)prop-2-enoyl]piperidine-1-carboxylate, which is the final product. The synthesis of TAPP is a relatively complex process that requires careful attention to detail and precise control of reaction conditions.
Aplicaciones Científicas De Investigación
TAPP has been found to exhibit a range of potential applications in scientific research. One of the primary areas of interest is in the field of neuroscience, where TAPP has been investigated for its potential as a tool for studying the function of certain neurotransmitter receptors. TAPP has also been studied for its potential as a therapeutic agent in the treatment of various neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
tert-butyl 3-[(E)-3-(dimethylamino)prop-2-enoyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O3/c1-15(2,3)20-14(19)17-9-6-7-12(11-17)13(18)8-10-16(4)5/h8,10,12H,6-7,9,11H2,1-5H3/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSZJGLJVECEBCU-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(=O)C=CN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(=O)/C=C/N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 3-[(E)-3-(dimethylamino)prop-2-enoyl]piperidine-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-[(2-acetamido-1,3-thiazole-4-carbonyl)amino]propanoate](/img/structure/B7513807.png)
![3-[[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methyl]benzonitrile](/img/structure/B7513822.png)
![N-benzyl-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B7513830.png)


![3-(5-Chloro-2-fluorophenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7513854.png)

![Cyclohexyl-[4-(cyclopropanecarbonyl)piperazin-1-yl]methanone](/img/structure/B7513871.png)

![2-methyl-N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B7513883.png)
![N-cyclopropyl-1,2-dihydroimidazo[1,2-a]benzimidazole-3-carboxamide](/img/structure/B7513891.png)


